1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane

Description

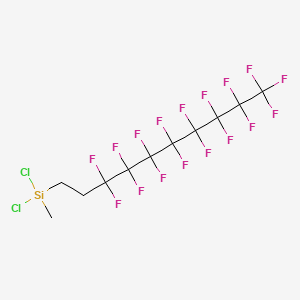

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (CAS 3102-79-2) is a fluorinated organosilane with the molecular formula C₁₁H₇Cl₂F₁₇Si and a molecular weight of 561.138 g/mol . It features a perfluorodecyl (C10F17) chain bonded to a methyldichlorosilane group. This compound is widely used in surface modification to impart superhydrophobic properties due to its low surface energy and reactivity with hydroxylated substrates. Its boiling point is 205–207°C (478–480 K), and it exhibits a density of 1.630 g/cm³ .

Propriétés

IUPAC Name |

dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F17Si/c1-31(12,13)3-2-4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBMWIXRKLGXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F17Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184995 | |

| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-79-2 | |

| Record name | 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctylethyldichloromethyl silane;Perfluorooctylethyldichloromethyl silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Synthesis via Co-Hydrolysis of Dichlorosilanes

A primary method involves the co-hydrolysis of dimethyldichlorosilane and 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane in ether solvent, as reported by Matsui et al. This method produces heterocyclic siloxanes which can be polymerized further.

- Reaction conditions: Room temperature, ether as solvent.

- Process: Simultaneous hydrolysis of two dichlorosilanes to form cyclic siloxane intermediates.

- Polymerization: Catalyzed by tetramethylammonium hydroxide, yielding polymers with controlled molecular weights.

Preparation of Bis(perfluoroalkyl)dichlorosilanes via Chlorosilane Substitution

Another approach involves the synthesis of bis(1′H,1′H,2′H,2′H-perfluorooctyl)dichlorosilane by reacting perfluoroalkyl-substituted precursors with chlorosilane reagents in ether, followed by purification through fractional distillation.

- Typical reaction:

- React bis(perfluoroalkyl) precursors with chlorosilanes in the presence of triethylamine (Et3N) as an acid scavenger.

- Reaction proceeds at room temperature.

- Purification: Filtration, washing with water, drying over MgSO4, and fractional distillation.

- Yield: Approximately 50.7% with boiling point around 113°C at 0.2 mmHg.

Hydrosilylation and Polymerization Routes

The compound can also be prepared via hydrosilylation of vinyl- or styrene-type perfluoroalkyl compounds with methylchlorosilanes, followed by polymerization of cyclic siloxanes.

- Hydrosilylation: Catalyzed by platinum catalysts or other hydrosilylation catalysts.

- Polymerization: Acid-catalyzed ring-opening polymerization at low temperatures.

- Endcapping: Trimethylchlorosilane is used to cap polymer chains, controlling molecular weight and end groups.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Co-hydrolysis | Dimethyldichlorosilane + this compound in ether | Cyclic siloxane intermediates | Room temperature; polymerization catalyzed by tetramethylammonium hydroxide |

| Chlorosilane substitution | Bis(perfluoroalkyl)dichlorosilane + Et3N in Et2O | Purified dichlorosilane, ~50% yield | Filtration, washing, drying, fractional distillation; 113°C/0.2 mmHg boiling point |

| Hydrosilylation + polymerization | Perfluoroalkyl vinyl compounds + methylchlorosilane; acid-catalyzed polymerization | Polymers with controlled Mw | Polymerization at −9°C to RT; endcapping with trimethylchlorosilane |

Spectroscopic and Analytical Data Supporting Preparation

- NMR Data:

- ^1H NMR: Signals at δ 0.21 (s, 12H), 1.01 (m, 4H), 2.29 (m, 4H).

- ^13C NMR: Peaks at 0.68, 5.98, 25.51 (triplet, J_C-F=23 Hz), 106-123 (multiplet).

- ^19F NMR: Multiple signals between −127.05 and −82.16 ppm indicating fluorine environment.

- ^29Si NMR: Signals at −13.35 and −7.08 ppm.

- IR Spectroscopy: Characteristic Si–Cl and C–F stretching bands at 2969, 1247, 1185, 1067 cm^-1 among others.

Research Findings and Optimization Notes

- Use of tetramethyldisiloxanediol instead of diphenylsilanediol enhances initiator solubility in low-temperature polymerizations, improving polymer quality.

- Polymerization temperature control (−9°C to RT) is critical to control molecular weight and polymer properties.

- The preparation yields are moderate (~50-70%) but can be optimized by controlling reagent purity and reaction time.

- Fluorous tags such as this compound enable phase tagging in fluorous synthesis, facilitating purification and enhancing reaction efficiency in complex syntheses.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Co-hydrolysis of dichlorosilanes | Dimethyldichlorosilane, perfluorodecylsilane | Ether, RT | Moderate | Simple, direct synthesis | Requires careful moisture control |

| Chlorosilane substitution | Bis(perfluoroalkyl)dichlorosilane, Et3N | Ether, RT | ~50 | Purification by distillation | Moderate yield, sensitive reagents |

| Hydrosilylation + polymerization | Perfluoroalkyl vinyl compounds, methylchlorosilane | Pt catalyst, acid catalyst, low temp | High (polymer yield) | Controlled polymer properties | Multi-step, requires catalyst |

Analyse Des Réactions Chimiques

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can undergo condensation with other silanes to form siloxane bonds.

Common reagents used in these reactions include water, alcohols, and amines . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is primarily utilized in biochemical research and material science due to its unique surface properties.

Surface Modification

This compound is extensively used for modifying surfaces to enhance hydrophobicity and oleophobicity. It forms a monolayer on substrates, significantly reducing surface energy and preventing the adhesion of contaminants.

Table 1: Surface Properties Enhancement

| Property | Before Treatment | After Treatment |

|---|---|---|

| Water Contact Angle (°) | 30 | 110 |

| Oil Contact Angle (°) | 20 | 95 |

| Surface Energy (mN/m) | 45 | 10 |

Microelectromechanical Systems (MEMS)

In MEMS applications, the compound is applied to movable microparts to reduce friction and wear. Its low surface energy minimizes stickiness, enhancing the performance and longevity of microdevices.

Case Study: MEMS Coating

A study demonstrated that applying this compound to MEMS components resulted in a reduction of friction coefficients by up to 50%, leading to improved operational efficiency .

Coatings and Sealants

The compound is used in formulating advanced coatings that provide water and oil repellency. These coatings are particularly useful in outdoor applications where exposure to harsh weather conditions is common.

Table 2: Performance of Coatings with Fluorinated Silanes

| Coating Type | Water Resistance | Oil Resistance |

|---|---|---|

| Standard Coating | Moderate | Low |

| Fluorinated Silane Coating | Excellent | High |

Textile Industry

In textiles, this silane is employed as a treatment agent to impart water and oil repellency to fabrics used in outdoor clothing and protective gear.

Case Study: Textile Treatment

Research indicated that textiles treated with this compound exhibited a significant increase in durability against stains and moisture penetration compared to untreated fabrics .

Electronics

The electronics sector utilizes this silane for surface treatment of components, enhancing moisture resistance and protecting against environmental contaminants.

Table 3: Moisture Resistance Improvement

| Component Type | Moisture Absorption (%) Before | After Treatment (%) |

|---|---|---|

| Circuit Boards | 15 | 5 |

| Connectors | 10 | 3 |

Mécanisme D'action

The mechanism of action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane involves its ability to form strong bonds with surfaces, creating a hydrophobic layer . This is primarily due to the presence of perfluorinated chains that repel water and other polar substances . The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable siloxane bonds .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key Observations :

- Chain Length : The perfluoroalkyl chain length varies (C8 in PFOTS, C10 in the target compound, and C12 in the dodecyl analog). Longer chains enhance hydrophobicity but reduce volatility, impacting deposition methods .

- Chlorine Substitution: Dichlorosilanes (e.g., the target compound) have two reactive Cl groups, whereas trichlorosilanes (e.g., PFOTS) have three.

Hydrophobic Performance

Key Findings :

- PFOTS achieves superior superhydrophobicity (152° contact angle, 3° sliding angle) via gas-phase deposition due to nanoscale roughness from Cl-driven cross-linking .

Reactivity and Application Considerations

- Trichlorosilanes (PFOTS) : Higher reactivity with substrates (e.g., glass, metals) due to three Cl groups, enabling robust covalent bonding. This enhances durability but requires controlled humidity during application .

- Dichlorosilanes : Lower reactivity may result in less durable coatings but offers flexibility in processing. The target compound’s higher molecular weight (561 vs. PFOTS’s 481) reduces volatility, necessitating elevated temperatures for gas-phase deposition .

- Dimethylchlorosilanes: Reduced Cl content (one Cl in dimethyl variants) further limits cross-linking, favoring monolayer formation over rough nanostructures .

Activité Biologique

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (PFDMDS) is a fluorinated silane compound that has gained attention for its unique properties and potential biological implications. This article explores the biological activity of PFDMDS, including its interactions with biological systems, potential toxicity, and applications in various fields.

Chemical Structure and Properties

PFDMDS is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by its fluorinated carbon chain and silane functional groups. The chemical structure can be represented as follows:

- Molecular Formula : C₁₀H₁₃Cl₂F₉Si

- CAS Number : 3102-79-2

| Property | Value |

|---|---|

| Molecular Weight | 393.00 g/mol |

| Boiling Point | Not readily available |

| Solubility | Low in water; soluble in organic solvents |

| Surface Tension | Low due to fluorination |

Interaction with Biological Systems

PFDMDS exhibits significant interactions with biological membranes due to its amphiphilic nature, which can alter membrane properties. Studies have shown that fluorinated silanes like PFDMDS can impact cell adhesion and proliferation by modifying surface energy and wettability.

Case Study: Cell Adhesion

A study investigated the effect of PFDMDS on cell adhesion in various cell lines. The results indicated that surfaces treated with PFDMDS exhibited reduced cell adhesion compared to untreated surfaces, suggesting that PFDMDS can inhibit cellular interactions through hydrophobicity enhancement .

Toxicological Profile

The toxicological profile of PFDMDS is still under investigation, but it shares similarities with other PFAS compounds known for their persistence and potential health risks. Research indicates that exposure to PFAS can lead to various adverse health effects, including:

- Endocrine disruption

- Developmental toxicity

- Immunotoxicity

Table 2: Toxicity Summary of PFAS Compounds

Applications in Industry

PFDMDS is utilized in various applications due to its unique properties:

- Surface Coatings : It is employed in creating hydrophobic and oleophobic surfaces for glass and other materials, enhancing durability and ease of cleaning.

- Adhesives : The compound serves as an adhesion promoter in polymer systems, improving bonding strength by modifying surface characteristics .

Table 3: Applications of PFDMDS

| Application | Description |

|---|---|

| Surface Coatings | Imparts water-repellent properties |

| Adhesives | Enhances bonding in polymer systems |

| Biomedical Devices | Potential use in medical implants |

Research Findings

Recent studies have focused on the environmental persistence and bioaccumulation potential of fluorinated silanes like PFDMDS. While specific data on PFDMDS is limited, related compounds have demonstrated significant bioaccumulation in aquatic organisms, raising concerns about their long-term ecological impact .

Q & A

Q. What are the standard synthetic routes for 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane, and how can purity be optimized?

The compound is typically synthesized via chlorination of fluorinated precursors under controlled anhydrous conditions. Key steps include:

- Silane functionalization : Reacting perfluorodecyl alcohols with methyl dichlorosilane in the presence of a catalyst (e.g., triethylamine) to replace hydroxyl groups with chlorosilane moieties .

- Purification : Distillation under reduced pressure (e.g., boiling point 205–207°C) to remove unreacted precursors and byproducts. Purity (>95%) is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

- Stabilization : Storage under inert gas (argon/nitrogen) to prevent hydrolysis of chlorosilane groups .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural analysis : and NMR spectroscopy to confirm fluorocarbon chain integrity and silane group substitution patterns .

- Purity assessment : GC-MS or high-performance liquid chromatography (HPLC) to detect residual solvents or degradation products .

- Surface interaction studies : X-ray photoelectron spectroscopy (XPS) for analyzing silane grafting efficiency on substrates (e.g., silicon wafers) .

Q. How should this compound be stored to ensure long-term stability?

- Storage conditions : In airtight containers under inert gas at 4°C to minimize hydrolysis and thermal decomposition.

- Handling : Use glove boxes or Schlenk lines to avoid moisture exposure, which can lead to premature polymerization .

Advanced Research Questions

Q. What methodologies are effective for studying its application in surface hydrophobization?

- Substrate preparation : Clean substrates (e.g., glass, epoxy nanocomposites) with plasma treatment to enhance silane adhesion.

- Deposition techniques :

Q. How can conflicting data on its environmental persistence be resolved?

Discrepancies in biodegradation studies arise from differences in experimental conditions:

- Microbial communities : Use activated sludge from wastewater treatment plants to simulate natural degradation pathways. LC-MS/MS detects intermediates like perfluorobutanoic acid (PFBA) .

- Adsorption artifacts : Conduct control experiments in polyethylene terephthalate (PET) flasks to minimize compound adsorption to container surfaces .

- Degradation rates : Compare aerobic vs. anaerobic conditions, as fluorotelomer alcohols degrade faster under aerobic regimes due to β-oxidation pathways .

Q. What strategies mitigate polymerization during experimental use?

- Inhibitors : Add stabilizers like MEHQ (4-methoxyphenol) at 100–300 ppm to prevent radical-induced polymerization during storage .

- Temperature control : Maintain reaction temperatures below 50°C during deposition to avoid thermal activation of chlorosilane groups .

- Light exposure : Use amber glassware or opaque containers to block UV light, which accelerates polymerization .

Key Research Challenges

- Contradiction in degradation pathways : While microbial degradation of fluorotelomer alcohols is well-documented, this compound’s stability under similar conditions remains unclear. Comparative studies using isotopically labeled -silane could clarify decomposition mechanisms .

- Surface vs. bulk reactivity : The compound’s dichlorosilane groups exhibit higher reactivity than trichlorosilanes, necessitating precise stoichiometric control during surface functionalization to avoid multilayer formation .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.